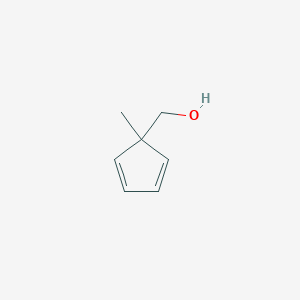

(1-Methylcyclopenta-2,4-dien-1-yl)methanol

Description

BenchChem offers high-quality (1-Methylcyclopenta-2,4-dien-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylcyclopenta-2,4-dien-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

(1-methylcyclopenta-2,4-dien-1-yl)methanol |

InChI |

InChI=1S/C7H10O/c1-7(6-8)4-2-3-5-7/h2-5,8H,6H2,1H3 |

InChI Key |

FLSYQUNFNUUGPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC=C1)CO |

Origin of Product |

United States |

Reaction with Formaldehyde:

The most direct approach for hydroxymethylation is the reaction of the methylcyclopentadienyl anion with formaldehyde (B43269). This reaction is typically carried out by first deprotonating methylcyclopentadiene (B1197316) with a strong base to form the corresponding anion, which then acts as a nucleophile.

Green Chemistry Considerations:

Atom Economy: The direct addition of formaldehyde to the methylcyclopentadienyl anion exhibits high atom economy, as all atoms from the reactants are incorporated into the product. This is a key principle of green chemistry, minimizing waste generation.

Solvent Choice: The choice of solvent is critical. Traditional syntheses may employ volatile and hazardous organic solvents. A greener approach would involve the use of more benign solvents, such as bio-derived solvents or even water, if the reaction conditions can be adapted. Research into reactions in aqueous media or under solvent-free conditions for similar transformations is an active area of green chemistry. rsc.org

Catalysis: The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. While the base for deprotonation is often used in stoichiometric amounts, exploring catalytic systems for the generation of the active nucleophile would be a significant advancement.

Phase Transfer Catalysis Ptc :

Phase-transfer catalysis presents a highly attractive option for the scalable and greener synthesis of (1-Methylcyclopenta-2,4-dien-1-yl)methanol. In a PTC system, a phase-transfer catalyst facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing methylcyclopentadiene (B1197316) and formaldehyde).

Scalability and Green Advantages of PTC:

Mild Reaction Conditions: PTC reactions can often be conducted under milder conditions (lower temperatures and pressures) compared to traditional homogeneous reactions, leading to energy savings and improved safety on a large scale.

Reduced Solvent Usage: By using a biphasic system, the need for large volumes of organic solvents can be minimized. Water can often be used as one of the phases, which is a significant environmental benefit.

Simplified Work-up: The separation of the catalyst and product is often simplified in PTC systems, which can reduce the amount of waste generated during purification.

Catalyst Recyclability: The phase-transfer catalyst can often be recovered and reused, further improving the process's sustainability and economics.

A hypothetical scalable and green process for the hydroxymethylation of methylcyclopentadiene using PTC is outlined in the table below.

| Parameter | Consideration for Scalability and Green Chemistry |

| Reactants | Methylcyclopentadiene (from bio-based routes), Formaldehyde (B43269) (aqueous solution, e.g., formalin) |

| Catalyst | Quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetrabutylammonium (B224687) bromide) |

| Base | Aqueous solution of an inorganic base (e.g., sodium hydroxide) |

| Solvent System | Biphasic: Organic (e.g., a high-boiling, recyclable solvent or neat reactants) and Aqueous |

| Reaction Conditions | Moderate temperature, atmospheric pressure, vigorous stirring |

| Work-up | Phase separation, extraction of the product, and catalyst recovery from the aqueous phase |

| Waste | Primarily aqueous salt solution, which may be treatable and recyclable |

Mechanistic Considerations for Process Optimization:

Pericyclic Reactivity: Advanced Studies on Diels-Alder Reactions of the Cyclopentadienyl Ring

The cyclopentadiene (B3395910) moiety in (1-Methylcyclopenta-2,4-dien-1-yl)methanol is primed for participation in pericyclic reactions, most notably the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings. The substituents on the cyclopentadienyl ring, in this case, a methyl and a hydroxymethyl group at the C1 position, are expected to influence the kinetics, regioselectivity, and stereoselectivity of these reactions.

Kinetic Studies of Cycloaddition Rates under Varying Conditions

It is important to note that the rate of Diels-Alder reactions can be influenced by various factors, including temperature, solvent polarity, and the presence of Lewis acid catalysts. For instance, the dimerization of cyclopentadiene is reversible, and at higher temperatures, a retro-Diels-Alder reaction becomes favorable. masterorganicchemistry.com Lewis acids are known to accelerate Diels-Alder reactions by coordinating to the dienophile, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO). youtube.com

| Reactant (Diene) | Dienophile | Temperature (°C) | Rate Constant (k) | Reference |

| Methylcyclopentadiene | Methylcyclopentadiene | Not Specified | Comparable to cyclopentadiene dimerization | chemtube3d.com |

| Cyclopentadiene | Itself | 25 | 8.3 x 10⁻⁷ M⁻¹s⁻¹ | nih.gov |

Table 1: Comparative kinetic data for Diels-Alder dimerization. While specific data for (1-Methylcyclopenta-2,4-dien-1-yl)methanol is unavailable, the data for methylcyclopentadiene suggests that the alkyl substitution at the 1-position does not substantially hinder the reaction rate.

Influence of Electronic Environments and Conjugation on Reactivity and Regioselectivity

The regioselectivity of a Diels-Alder reaction is dictated by the electronic properties of the substituents on both the diene and the dienophile. In the case of (1-Methylcyclopenta-2,4-dien-1-yl)methanol, both the methyl and hydroxymethyl groups are situated on the same carbon atom (C1), which is not part of the diene system itself. However, their electronic influence can be transmitted through the ring.

Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction (a normal-electron-demand Diels-Alder). The regioselectivity can often be predicted by considering the alignment of the frontier molecular orbitals (FMOs) of the reactants, specifically the highest occupied molecular orbital (HOMO) of the diene and the LUMO of the dienophile. chemtube3d.com The reaction proceeds in a way that the largest coefficient of the diene's HOMO aligns with the largest coefficient of the dienophile's LUMO.

For a 1-substituted diene, such as a hypothetical 1-alkylcyclopentadiene participating as the diene, the substituent can influence the electron density at the C2 and C5 positions of the diene system. In the case of (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the key reacting component is the unsubstituted diene portion of the ring. However, studies on 1-methylcyclopentadiene have shown that its reactions are highly regiospecific. rsc.org When reacting with unsymmetrical dienophiles like acrylonitrile (B1666552) or methyl acrylate (B77674), a strong preference for one regioisomer is observed. rsc.org This suggests that even though the substituent is not directly on the diene, it exerts a significant directing effect.

| Diene | Dienophile | Major Regioisomer | Minor Regioisomer | Reference |

| 1-Methylcyclopentadiene | Acrylonitrile | High Regiospecificity | Low Yield | rsc.org |

| 1-Methylcyclopentadiene | Methyl Acrylate | High Regiospecificity | Low Yield | rsc.org |

| 2-Methylcyclopentadiene | Acrylonitrile | Lower Regiospecificity | Significant Yield | rsc.org |

Table 2: Regioselectivity in Diels-Alder reactions of methylcyclopentadiene isomers. The high regiospecificity observed for the 1-methyl isomer suggests that (1-Methylcyclopenta-2,4-dien-1-yl)methanol would also exhibit predictable regiochemical outcomes in its Diels-Alder reactions.

Stereochemical Outcomes and Diastereoselectivity in Cycloaddition Processes

The Diels-Alder reaction is a stereospecific syn addition, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are involved, the formation of endo and exo diastereomers is possible. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically the thermodynamically more stable isomer.

The reaction of methylcyclopentadiene with methyl acrylate is known to produce a complex mixture of endo and exo cycloadducts, arising from the reactions of both the 1- and 2-substituted isomers of the diene. nih.gov This highlights the complexity that can arise in these reactions and the importance of controlling the reaction conditions to achieve a desired stereochemical outcome.

Exploration of Functional Group Transformations at the Hydroxymethyl Site

The hydroxymethyl group attached to the cyclopentadienyl ring offers a site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization Reactions of the Primary Alcohol Moiety

The primary alcohol of (1-Methylcyclopenta-2,4-dien-1-yl)methanol can undergo typical reactions of primary alcohols. These derivatizations can be used to introduce different functional groups, which can in turn be used to tune the electronic properties of the cyclopentadienyl ligand or to attach it to other molecules.

Common derivatization reactions for primary alcohols include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst to form esters.

Etherification: Reaction with alkyl halides or sulfates, often under basic conditions (Williamson ether synthesis), to form ethers.

While specific examples of these reactions for (1-Methylcyclopenta-2,4-dien-1-yl)methanol are not detailed in the literature, these standard organic transformations would be expected to proceed.

Pathways for Oxidation and Reduction of the Hydroxymethyl Group

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into other classes of compounds. The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize a primary alcohol directly to a carboxylic acid.

Conversely, the corresponding aldehyde, (1-methylcyclopenta-2,4-dien-1-yl)carbaldehyde, could be reduced to (1-Methylcyclopenta-2,4-dien-1-yl)methanol using a variety of reducing agents. Common reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

| Starting Material | Reagent | Product | Transformation |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde | Mild Oxidation |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong Oxidation |

| Aldehyde | Sodium Borohydride (NaBH₄) | Primary Alcohol | Reduction |

Table 3: General pathways for the oxidation and reduction of the hydroxymethyl group. These represent potential transformations for (1-Methylcyclopenta-2,4-dien-1-yl)methanol based on established organic chemistry principles.

Mechanistic Elucidation of Novel Reactions Involving the Cyclopentadienyl Core and its Substituents

The reactivity of the cyclopentadienyl core in (1-Methylcyclopenta-2,4-dien-1-yl)methanol, along with its methyl and hydroxymethyl substituents, has been the subject of detailed mechanistic investigations. These studies have unveiled novel reaction pathways and provided a deeper understanding of the factors governing the compound's chemical behavior. A significant area of this research has been the acid-catalyzed dehydration of (1-Methylcyclopenta-2,4-dien-1-yl)methanol, which leads to the formation of fulvene (B1219640) derivatives. This reaction is a cornerstone in understanding the interplay between the cyclopentadienyl ring and its substituents.

The acid-catalyzed dehydration of alcohols, in a general sense, is a well-established elimination reaction that proceeds via either an E1 or E2 mechanism. byjus.comlibretexts.org For tertiary alcohols like (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the reaction typically follows an E1 pathway. libretexts.org This process is initiated by the protonation of the hydroxyl group by a protic acid, which transforms it into a good leaving group (water). byjus.com The departure of the water molecule results in the formation of a carbocation intermediate. Subsequent deprotonation of an adjacent carbon atom by a weak base (such as the conjugate base of the acid or a water molecule) leads to the formation of a double bond and yields the alkene product. libretexts.org

In the specific case of (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the dehydration process is more nuanced due to the presence of the cyclopentadienyl ring and the potential for the formation of a highly conjugated fulvene system. Mechanistic studies, including kinetic analyses and substituent effect investigations on analogous systems, have shed light on the intricacies of this transformation. nih.gov

The proposed mechanism for the acid-catalyzed dehydration of (1-Methylcyclopenta-2,4-dien-1-yl)methanol to form 6-methylfulvene is depicted below:

Scheme 1: Proposed Mechanism for the Formation of 6-Methylfulvene from (1-Methylcyclopenta-2,4-dien-1-yl)methanol

Computational and Theoretical Chemical Studies of 1 Methylcyclopenta 2,4 Dien 1 Yl Methanol Systems

Electronic Structure Calculations and Molecular Orbital Theory

The electronic characteristics of (1-Methylcyclopenta-2,4-dien-1-yl)methanol are fundamentally governed by the interplay between the π-system of the cyclopentadienyl (B1206354) ring and the electronic effects of its substituents, namely the methyl and hydroxymethyl groups. Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule, which in turn dictates its chemical reactivity and spectroscopic properties. youtube.comyoutube.comyoutube.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org The energy and spatial distribution of these orbitals indicate how the molecule will interact with other chemical species.

For (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the cyclopentadienyl ring constitutes the primary location of the HOMO and LUMO. The methyl group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the hydroxymethyl group, while also generally considered electron-donating, can exhibit more complex behavior due to the presence of the oxygen atom's lone pairs and its ability to participate in hydrogen bonding.

Table 1: Predicted Frontier Molecular Orbital Characteristics of (1-Methylcyclopenta-2,4-dien-1-yl)methanol based on Analogous Systems

| Molecular Orbital | Predicted Energy Level | Key Contributing Atomic Orbitals | Implications for Reactivity |

| HOMO | Relatively High | p-orbitals of the cyclopentadienyl ring, with contributions from the methyl and hydroxymethyl groups | Susceptible to reaction with electrophiles. The spatial distribution will likely be concentrated on the diene system of the ring. |

| LUMO | Relatively Low | p*-orbitals of the cyclopentadienyl ring | Can act as an electrophile in reactions with nucleophiles, particularly in cycloaddition reactions. |

This table is a predictive representation based on theoretical principles and data from related compounds.

The cyclopentadienyl ring in (1-Methylcyclopenta-2,4-dien-1-yl)methanol is not aromatic in its neutral state, as it does not possess the 6 π-electrons required by Hückel's rule. However, the concept of aromaticity becomes crucial when considering the potential formation of the corresponding cyclopentadienyl anion or cation. The cyclopentadienyl anion is a classic example of an aromatic species with 6 π-electrons, while the cation, with 4 π-electrons, is anti-aromatic. rsc.org

Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). For substituted fulvenes, it has been shown that the electronic nature of the exocyclic substituent can influence the aromaticity of the five-membered ring. rsc.org Electron-donating groups can push electron density into the ring, potentially increasing its aromatic character in certain contexts, while electron-withdrawing groups can pull electron density away. rsc.org

In the case of (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the methyl and hydroxymethyl groups will influence the electron density distribution within the ring. This effect, while not inducing full aromaticity in the neutral molecule, can affect the stability of potential intermediates in chemical reactions.

Table 2: Predicted Aromaticity Indices for Species Derived from (1-Methylcyclopenta-2,4-dien-1-yl)methanol

| Species | Number of π-electrons | Predicted Aromaticity (based on Hückel's Rule) | Expected NICS(0) Value |

| Neutral Molecule | 4 | Non-aromatic | Near zero |

| Anion (deprotonation of CH2) | 6 | Aromatic | Significantly negative |

| Cation (loss of OH-) | 4 | Anti-aromatic | Significantly positive |

This table presents expected values based on established principles of aromaticity and computational studies on similar ring systems.

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure and flexibility of (1-Methylcyclopenta-2,4-dien-1-yl)methanol can be explored through conformational analysis and the mapping of its potential energy surface (PES). libretexts.orgyoutube.com The PES illustrates the energy of the molecule as a function of its geometric parameters, with energy minima corresponding to stable conformers. libretexts.org

For (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the primary degrees of freedom for conformational changes include the rotation around the C-C bond connecting the hydroxymethyl group to the ring and the C-C bond of the methyl group. The cyclopentadienyl ring itself is relatively rigid, but can undergo slight puckering.

Computational exploration of the PES can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's behavior in different environments and its potential to adopt specific orientations required for chemical reactions. Studies on related cyclopentadiene (B3395910) systems have utilized computational methods to explore their potential energy surfaces in the context of reaction mechanisms. digitellinc.comresearchgate.net

Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. medium.com

A key aspect of modeling reaction pathways is the calculation of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. libretexts.org The Arrhenius equation relates the activation energy to the reaction rate constant, allowing for the prediction of reaction kinetics.

For (1-Methylcyclopenta-2,4-dien-1-yl)methanol, potential reactions include cycloadditions (such as the Diels-Alder reaction), electrophilic additions to the double bonds, and reactions involving the hydroxyl group. Computational modeling can determine the activation energies for these different pathways, providing insight into which reactions are most likely to occur under specific conditions. For example, computational studies on Diels-Alder reactions involving substituted cyclopentadienes have been used to predict reaction barriers and product stabilities. acs.org

Table 3: Hypothetical Activation Energies for Reactions of (1-Methylcyclopenta-2,4-dien-1-yl)methanol

| Reaction Type | Reactant(s) | Predicted Relative Activation Energy | Notes |

| Diels-Alder Cycloaddition | Maleic anhydride | Low to moderate | The cyclopentadiene moiety is a classic diene for this reaction. Substituent effects will modulate the reactivity. |

| Electrophilic Addition | HBr | Low | Addition to the double bonds is expected to be facile, with regioselectivity influenced by the substituents. |

| Esterification | Acetic acid | Moderate | A standard reaction of the primary alcohol, likely requiring a catalyst. |

This table provides a qualitative prediction of activation energies based on general principles of organic reactivity and computational studies of similar reactions.

The solvent in which a reaction is carried out can have a significant impact on its kinetics and thermodynamics. Computational models can account for these solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium.

For (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the presence of the polar hydroxyl group suggests that its reactivity, particularly in reactions involving charged intermediates or transition states, will be sensitive to the polarity of the solvent. For instance, reactions that proceed through ionic intermediates are generally favored in polar solvents. Computational modeling of solvation effects is therefore essential for obtaining accurate predictions of reaction outcomes in solution.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Validation

The computational prediction of spectroscopic data for (1-Methylcyclopenta-2,4-dien-1-yl)methanol and its derivatives is instrumental in several key areas of chemical research. By employing quantum mechanical calculations, typically using density functional theory (DFT) or ab initio methods, researchers can simulate the spectroscopic profiles of proposed intermediates and transition states in a reaction sequence. These theoretical spectra can then be compared with experimental results, providing strong evidence to either support or refute a hypothesized mechanism.

For instance, in a proposed reaction involving the rearrangement or substitution of (1-Methylcyclopenta-2,4-dien-1-yl)methanol, computational models can predict the 1H and 13C NMR chemical shifts of the starting material, potential intermediates, and the final product. Changes in the electronic environment of the protons and carbons throughout the reaction will be reflected in their predicted chemical shifts. Should the experimentally observed shifts align with the computationally predicted values for a specific pathway, it lends significant credence to that mechanistic hypothesis.

Similarly, theoretical IR spectroscopy can be used to identify key vibrational modes associated with specific functional groups within the molecule. For (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the characteristic stretching frequency of the hydroxyl (-OH) group and the various C-H and C-C bond vibrations within the cyclopentadienyl ring can be calculated. During a reaction, the appearance or disappearance of certain vibrational bands in the experimental IR spectrum can be correlated with the predicted spectra of proposed intermediates, thereby tracking the progress of the reaction and confirming structural changes.

Predicted 1H NMR Chemical Shifts (δ) for (1-Methylcyclopenta-2,4-dien-1-yl)methanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -OH | 2.15 | singlet | - |

| -CH3 | 1.25 | singlet | - |

| -CH2- | 3.45 | singlet | - |

| Olefinic CH | 6.10 - 6.40 | multiplet | - |

Predicted 13C NMR Chemical Shifts (δ) for (1-Methylcyclopenta-2,4-dien-1-yl)methanol

| Carbon | Predicted Chemical Shift (ppm) |

| Quaternary C | 55.0 |

| -CH3 | 25.0 |

| -CH2OH | 70.0 |

| Olefinic CH | 125.0 - 135.0 |

Predicted Key IR Vibrational Frequencies for (1-Methylcyclopenta-2,4-dien-1-yl)methanol

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

| -OH | O-H Stretch | 3350 | Strong, Broad |

| C-H (sp3) | C-H Stretch | 2950 | Medium |

| C-H (sp2) | C-H Stretch | 3050 | Medium |

| C=C | C=C Stretch | 1640 | Medium |

| C-O | C-O Stretch | 1050 | Strong |

By generating such theoretical spectroscopic data for all plausible species in a reaction, a detailed, step-by-step comparison with experimental findings can be undertaken. This synergy between computational prediction and experimental validation is a cornerstone of modern mechanistic chemistry, allowing for a deeper and more accurate understanding of chemical reactivity at the molecular level.

Applications As a Precursor in Advanced Chemical Systems and Ligand Design

Role in Polymer Chemistry and Monomer Design

The dual functionality of (1-Methylcyclopenta-2,4-dien-1-yl)methanol allows for its strategic use in the synthesis of advanced polymeric materials. The hydroxyl group can be derivatized to introduce polymerizable functionalities, and the cyclopentadienyl (B1206354) ring can act as a latent cross-linking agent or a site for further modification.

The hydroxyl group of (1-Methylcyclopenta-2,4-dien-1-yl)methanol serves as a key reactive site for the synthesis of various polymerizable monomers. Standard esterification or etherification reactions can be employed to introduce functionalities suitable for different polymerization techniques.

For instance, reaction with acryloyl chloride or methacryloyl chloride can yield the corresponding acrylate (B77674) or methacrylate (B99206) esters. These monomers are amenable to free-radical polymerization, allowing for their incorporation into a wide range of copolymers. The synthesis of such derivatives is analogous to the preparation of other functionalized acrylate and methacrylate monomers. dtic.mildtic.milysu.edu

Another approach involves the synthesis of norbornene derivatives through a Diels-Alder reaction between the cyclopentadiene (B3395910) moiety of (1-Methylcyclopenta-2,4-dien-1-yl)methanol and a suitable dienophile. The resulting norbornene adduct, bearing a hydroxymethyl group, can be further functionalized or directly polymerized via Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This method offers excellent control over the polymer architecture and allows for the introduction of specific functionalities.

| Polymerizable Derivative | Synthetic Method | Polymerization Technique |

| (1-Methylcyclopenta-2,4-dien-1-yl)methyl acrylate | Esterification with acryloyl chloride | Free-Radical Polymerization |

| (1-Methylcyclopenta-2,4-dien-1-yl)methyl methacrylate | Esterification with methacryloyl chloride | Free-Radical Polymerization |

| Norbornene derivative | Diels-Alder reaction | Ring-Opening Metathesis Polymerization (ROMP) |

The incorporation of (1-Methylcyclopenta-2,4-dien-1-yl)methanol-derived units into polymer backbones can impart unique properties to the resulting materials. The cyclopentadienyl group, for example, can be utilized for post-polymerization modifications. Upon heating, polymers containing cyclopentadienyl moieties can undergo retro-Diels-Alder reactions, generating reactive dienes that can participate in cross-linking, leading to thermosetting materials with enhanced thermal and mechanical stability.

Furthermore, the presence of the cyclopentadienyl unit opens the door to the synthesis of metallopolymers. Coordination of transition metals to the cyclopentadienyl rings within the polymer chain can lead to materials with interesting electronic, magnetic, and catalytic properties.

Development and Synthesis of Novel Ligands for Catalysis

The cyclopentadienyl (Cp) ligand is a cornerstone of organometallic chemistry and catalysis. The functional handle provided by the hydroxymethyl group in (1-Methylcyclopenta-2,4-dien-1-yl)methanol allows for the synthesis of a diverse array of tailored ligands for transition metal catalysts.

The hydroxyl group of (1-Methylcyclopenta-2,4-dien-1-yl)methanol can be readily transformed into other donor groups, enabling the creation of multidentate ligands. For example, conversion of the alcohol to a phosphine, amine, or thiol can generate bidentate ligands where the cyclopentadienyl ring and the newly introduced donor atom can coordinate to a single metal center. This chelation effect often leads to more stable and selective catalysts.

The synthesis of such ligands typically involves deprotonation of the cyclopentadiene ring to form the cyclopentadienyl anion, followed by reaction with a suitable metal halide. The pendant functional group can then coordinate to the metal, completing the chelate ring.

The methyl group on the cyclopentadienyl ring of (1-Methylcyclopenta-2,4-dien-1-yl)methanol already influences the steric and electronic properties of the resulting metal complexes. Further modifications of the ligand framework allow for fine-tuning of these properties to optimize catalytic performance.

The steric bulk of the ligand can be adjusted by introducing larger substituents on the cyclopentadienyl ring or on the pendant donor group. This can influence the coordination geometry around the metal center and control the access of substrates to the catalytic site, thereby affecting selectivity.

The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. For example, replacing the methyl group with a more electron-withdrawing group would decrease the electron density at the metal center, which can be beneficial for certain catalytic reactions. This ability to systematically tune the ligand's steric and electronic profile is crucial for the rational design of highly efficient catalysts.

Ligands derived from (1-Methylcyclopenta-2,4-dien-1-yl)methanol have the potential to be applied in a wide range of homogeneous catalytic reactions. The resulting transition metal complexes could be effective catalysts for reactions such as:

Cross-Coupling Reactions: Palladium complexes bearing these ligands could be active in Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental transformations in organic synthesis. nih.govwildlife-biodiversity.commdpi.com

Hydroformylation: Rhodium complexes are known to catalyze the hydroformylation of alkenes to aldehydes. rsc.orgrsc.orgresearchgate.net The tailored ligands derived from (1-Methylcyclopenta-2,4-dien-1-yl)methanol could offer improved activity and selectivity in these processes.

Asymmetric Catalysis: By introducing chirality into the ligand structure, for example, by using a chiral starting material or by resolving a racemic mixture of the ligand, it is possible to develop catalysts for enantioselective transformations. researchgate.netresearchgate.netnih.govnih.govmetu.edu.tr The synthesis of chiral diene ligands is an active area of research with significant potential for the production of enantiomerically pure pharmaceuticals and fine chemicals.

The versatility of (1-Methylcyclopenta-2,4-dien-1-yl)methanol as a precursor for both advanced polymers and sophisticated catalytic systems underscores its importance in modern chemical research and development. The ability to precisely tailor the properties of the resulting materials and catalysts opens up new avenues for innovation in materials science and synthetic chemistry.

Potential for Supramolecular Assembly and Nanomaterial Synthesis

The dual functionality of (1-Methylcyclopenta-2,4-dien-1-yl)methanol—the organometallic-coordinating cyclopentadienyl ring and the surface-anchoring, hydrogen-bonding hydroxymethyl group—positions it as a promising candidate for the construction of complex supramolecular structures and the functionalization of nanomaterials.

The cyclopentadienyl (Cp) moiety is a cornerstone of organometallic chemistry, renowned for its ability to form stable sandwich or half-sandwich complexes with a wide array of transition metals. wikipedia.org The methyl-substituted cyclopentadienyl ring in the target molecule can be deprotonated to form the corresponding cyclopentadienide (B1229720) anion, which can then coordinate to a metal center. This fundamental reactivity opens pathways to a variety of metallosupramolecular architectures. For instance, by reacting with appropriate metal precursors, it is conceivable to form discrete molecular assemblies such as dimers, trimers, or more complex cage-like structures. The geometry of these assemblies would be dictated by the coordination preferences of the metal ion and the stoichiometry of the reactants. nih.gov

Simultaneously, the hydroxymethyl (-CH2OH) group provides a reactive handle for covalent and non-covalent interactions. This primary alcohol functionality is particularly valuable for the surface modification of nanoparticles. mdpi.com For instance, it can react with surface hydroxyl groups on metal oxide nanoparticles (e.g., silica, titania) to form stable ether linkages, or with carboxylic acid-functionalized nanoparticles to form ester bonds. scirp.org This covalent attachment allows for the permanent grafting of the cyclopentadienyl moiety onto the nanoparticle surface.

Furthermore, the hydroxyl group is a potent hydrogen bond donor and acceptor. This capability is central to the principles of supramolecular self-assembly, where non-covalent interactions drive the spontaneous organization of molecular components into well-defined, larger structures. nih.gov In the context of (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the hydroxyl group could direct the assembly of the molecule itself or its metal complexes into one-, two-, or three-dimensional networks through hydrogen bonding.

The synergy between the cyclopentadienyl ring and the hydroxymethyl group offers intriguing possibilities for creating hybrid nanomaterials. By first functionalizing a nanoparticle surface with (1-Methylcyclopenta-2,4-dien-1-yl)methanol, the exposed cyclopentadienyl rings could then serve as coordination sites for metal ions or as platforms for further chemical transformations. This approach could lead to the development of:

Catalytically Active Nanoparticles: Immobilization of catalytically active metal centers via the cyclopentadienyl anchor could yield recyclable nanocatalysts.

Magnetic or Luminescent Nanomaterials: Coordination of lanthanide or other functional metal ions could impart specific magnetic or optical properties to the nanoparticles.

Stimuli-Responsive Systems: The non-covalent interactions mediated by the hydroxyl groups could be sensitive to external stimuli such as pH or temperature, allowing for the controlled assembly and disassembly of nanoparticle aggregates. nih.gov

While experimental realization of these concepts with (1-Methylcyclopenta-2,4-dien-1-yl)methanol is yet to be reported, the foundational chemical principles strongly support its potential as a versatile building block in the design of next-generation supramolecular systems and functional nanomaterials.

| Functional Moiety | Potential Role in Supramolecular Assembly | Potential Role in Nanomaterial Synthesis |

| (1-Methyl)cyclopenta-2,4-dienyl | Coordination to metal centers to form metallosupramolecular structures (e.g., cages, polymers). wikipedia.orgnih.gov | Serves as an anchor for attaching metal complexes to nanoparticle surfaces. azonano.com |

| Methanol (-CH2OH) | Participation in hydrogen bonding to direct self-assembly of molecular units. nih.gov | Covalent attachment to nanoparticle surfaces via reactions like esterification or etherification. mdpi.comscirp.org |

Advanced Spectroscopic and Analytical Techniques for Research Oriented Characterization of 1 Methylcyclopenta 2,4 Dien 1 Yl Methanol Systems

UV-Visible Spectroscopy for Monitoring Charge-Transfer Transitions and Reaction Kinetics

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For (1-Methylcyclopenta-2,4-dien-1-yl)methanol, this technique can be used to study the π-π* transitions of the cyclopentadienyl (B1206354) ring. The methyl and hydroxymethyl substituents can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax) compared to unsubstituted cyclopentadiene (B3395910).

This technique is also instrumental in monitoring reaction kinetics. For instance, in reactions where the cyclopentadienyl moiety is altered, such as in polymerization or metalation reactions, the change in conjugation can be followed over time by observing the change in absorbance at a specific wavelength. The rate of disappearance of the reactant or appearance of the product can be quantified using the Beer-Lambert law, allowing for the determination of reaction rate constants. In the study of charge-transfer complexes, where the cyclopentadienyl ring acts as an electron donor, UV-Vis spectroscopy can identify the characteristic broad absorption bands of these complexes.

Table 1: Representative UV-Vis Absorption Data for Cyclopentadienyl Systems

| Compound/System | λmax (nm) | Transition Type | Solvent |

|---|---|---|---|

| Cyclopentadiene | ~200, 239 | π → π* | Hexane |

| 6,6-Dimethylfulvene | 253, 261, 270 | π → π* | Ethanol |

This table presents typical absorption maxima for related cyclopentadienyl compounds to illustrate the range of electronic transitions observable with UV-Vis spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of (1-Methylcyclopenta-2,4-dien-1-yl)methanol. One-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of each nucleus. In ¹H NMR, the olefinic protons of the cyclopentadienyl ring typically appear as complex multiplets, while the methyl and hydroxymethyl protons resonate as singlets or coupled systems, respectively.

Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning these resonances. COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity through the cyclopentadienyl ring. HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C spectrum.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed for conformational analysis. This technique detects through-space interactions between protons, which can help determine the preferred orientation of the hydroxymethyl group relative to the methyl group and the ring. Such studies are crucial for understanding the steric factors that may influence the molecule's reactivity.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for (1-Methylcyclopenta-2,4-dien-1-yl)methanol

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| C1 (quaternary) | ~50-60 | - | - |

| C2/C5 (olefinic) | ~130-140 | ~6.0-6.5 | m |

| C3/C4 (olefinic) | ~125-135 | ~6.0-6.5 | m |

| CH₃ (methyl) | ~20-30 | ~1.5-2.0 | s |

| CH₂OH (methylene) | ~65-75 | ~3.5-4.0 | s (or d) |

Note: These are estimated chemical shift ranges. Actual values can vary based on solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet, br s = broad singlet.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This capability is critical for confirming the identity of (1-Methylcyclopenta-2,4-dien-1-yl)methanol and for identifying transient intermediates in its reaction pathways.

In mechanistic studies, HRMS can be coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to gently ionize and detect short-lived species from a reaction mixture. For example, in an acid-catalyzed dehydration reaction, HRMS could be used to detect the formation of a carbocation intermediate. The exact mass measurement would allow for its unambiguous identification, distinguishing it from other potential isobaric species.

The fragmentation pattern observed in the mass spectrum also provides valuable structural information. The cleavage of the hydroxymethyl group or the loss of a methyl radical are expected fragmentation pathways that can help to confirm the structure of the parent molecule.

Vibrational Spectroscopy (IR/Raman) in Probing Reaction Progress and Functional Group Changes during Chemical Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to changes in functional groups, making them ideal for monitoring the progress of chemical transformations involving (1-Methylcyclopenta-2,4-dien-1-yl)methanol.

Key vibrational modes for this compound include the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹ in the IR spectrum), C-H stretches of the alkyl and olefinic groups (around 2850-3100 cm⁻¹), the C=C stretches of the diene system (around 1600-1650 cm⁻¹), and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).

During a reaction, such as the oxidation of the alcohol to an aldehyde or carboxylic acid, IR spectroscopy would show the disappearance of the O-H stretch and the appearance of a strong C=O stretching band around 1700 cm⁻¹. Similarly, if the cyclopentadienyl ring undergoes a reaction like hydrogenation, the C=C stretching bands would disappear, and the intensity of the sp³ C-H stretching bands would increase. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and C=C bonds, provides complementary information and is often used for in-situ reaction monitoring.

Table 3: Characteristic IR Absorption Frequencies for (1-Methylcyclopenta-2,4-dien-1-yl)methanol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretch | 3500 - 3300 | Strong, Broad |

| C-H (sp², olefinic) | Stretch | 3100 - 3000 | Medium |

| C-H (sp³, alkyl) | Stretch | 3000 - 2850 | Medium |

| C=C (diene) | Stretch | 1650 - 1600 | Medium-Weak |

Q & A

What is the correct IUPAC nomenclature for (1-Methylcyclopenta-2,4-dien-1-yl)methanol?

Basic Question

The systematic name follows IUPAC guidelines where the cyclopentadienyl group is designated as cyclopenta-2,4-dien-1-yl-κC1 to specify bonding at the C1 position. The parent structure is a cyclopentadienyl ring substituted with a methyl group at position 1 and a hydroxymethyl (-CH2OH) group at the same carbon. The full name is (1-Methylcyclopenta-2,4-dien-1-yl-κC1)methanol , emphasizing the bonding site and substituents .

What synthetic methodologies are employed to prepare (1-Methylcyclopenta-2,4-dien-1-yl)methanol?

Basic Question

Synthesis typically involves organometallic or nucleophilic substitution reactions. For example:

- Step 1 : React 1-methylcyclopenta-2,4-dien-1-yl lithium with formaldehyde to introduce the hydroxymethyl group.

- Step 2 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in methanol.

- Critical Parameters : Reaction temperature (−78°C for organometallic stability), inert atmosphere (argon/nitrogen), and stoichiometric control to minimize byproducts. Methanol is often used as a solvent or proton source in quenching reactions .

How can X-ray crystallography resolve stereochemical ambiguities in derivatives of this compound?

Advanced Question

Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example:

- Procedure : Grow crystals via slow evaporation of a saturated solution (e.g., in dichloromethane/hexane).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.

- Analysis : Refinement with SHELXL software yields R factors (e.g., R = 0.035) and validates stereochemical assignments. Studies in and demonstrate this approach for cyclopentadienyl derivatives .

How to design structure-activity relationship (SAR) studies for derivatives targeting biological activity?

Advanced Question

Methodology :

Structural Modifications : Synthesize derivatives with varying substituents (e.g., halogens, alkyl chains) on the cyclopentadienyl ring or methanol group.

In Vitro Assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

Data Interpretation : Correlate substituent electronic effects (Hammett constants) with bioactivity. and highlight SAR frameworks for cyclopentadienyl-based antiproliferative agents .

How to address discrepancies in spectroscopic data during structural elucidation?

Advanced Question

Resolution Strategy :

Cross-Validation : Compare NMR (¹H, ¹³C), MS, and IR data. For instance, a mismatch in molecular ion peaks (MS) and NMR integration may indicate impurities.

Sample Purity : Re-purify via preparative HPLC (C18 column, methanol/water gradient).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Contradiction Analysis : Apply principles from qualitative research ( ) to systematically rule out experimental artifacts .

What analytical techniques are optimal for assessing purity and stability?

Basic Question

Methodology :

- Purity Analysis :

- HPLC : C18 column, UV detection at 254 nm, mobile phase methanol:water (70:30).

- GC-MS : DB-5 column, helium carrier gas, electron ionization (70 eV).

- Stability Studies :

How does the electronic structure of the cyclopentadienyl ring influence reactivity?

Advanced Question

Experimental Design :

Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO).

Kinetic Studies : Monitor reaction rates (e.g., Diels-Alder reactions) under varying electronic environments (electron-withdrawing/donating substituents).

Spectroscopic Probes : Use UV-vis spectroscopy to track charge-transfer transitions. The cyclopentadienyl ring’s conjugation () significantly impacts reactivity and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.